2(5H)Furanone, 4-hydroxy-3-octyl-
Description
2(5H)-Furanone is a five-membered heterocyclic carbonyl compound with a γ-lactone structure, widely recognized for its versatility in pharmaceutical, agrochemical, and synthetic applications . The derivative 4-hydroxy-3-octyl-2(5H)-furanone features a hydroxyl group at the C4 position and a linear octyl chain at C2. Such substitutions are common in bioactive furanones, which exhibit antimicrobial, anti-inflammatory, and quorum-sensing (QS) inhibitory properties .
Properties
CAS No. |
21053-91-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-hydroxy-4-octyl-2H-furan-5-one |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-11(13)9-15-12(10)14/h13H,2-9H2,1H3 |
InChI Key |
XEWIJLZVIRYMIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(COC1=O)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation and Ozonolysis-Based Synthesis
Reaction Mechanism and Adaptations
The aldol condensation strategy, detailed in US Patent 4,294,767 , provides a foundational pathway for synthesizing 4-hydroxy-3-alkyl-2(5H)-furanones. For 4-hydroxy-3-octyl-2(5H)-furanone, the process involves:
- Aldol Condensation : Reacting 2,5-dimethyl-dihydro-3(2H)-furanone with octanal under basic conditions (e.g., aqueous NaOH or KOH) to form the aldol adduct.
- Dehydration : Heating the aldol intermediate with acidic catalysts (e.g., H₂SO₄) to yield 2,5-dimethyl-4-octylidene-dihydro-3(2H)-furanone.
- Ozonolysis : Treating the alkene with ozone in methanol at −30°C to 0°C to form a hydroperoxy-hemiacetal intermediate.
- Reduction and Cyclization : Reducing the ozonide with sodium bisulfite, followed by refluxing in dilute HCl to cyclize the hemiacetal into the target furanone.
Key Considerations:
- Aldehyde Selection : Octanal replaces aromatic aldehydes (e.g., benzaldehyde) used in Furaneol synthesis. Aliphatic aldehydes may require extended reaction times due to lower reactivity.
- Yield Optimization : The patent reports ~70% yields for Furaneol analogs; similar efficiency is anticipated for the octyl variant with optimized stoichiometry.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A method adapted from brominated furanone syntheses involves:
- Bromination : Reacting mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) with NaBH₄ to yield 3,4-dibromo-2(5H)-furanone.
- Cross-Coupling : Treating the dibrominated furanone with octylboronic acid under PdCl₂(MeCN)₂/AsPh₃ catalysis in THF to substitute one bromine with the octyl group.
- Hydroxylation : Hydrolyzing the remaining bromine at position 4 using aqueous NaOH to introduce the hydroxyl group.
Advantages:
Cyclization of β-Formylcrotonate Derivatives
Acid-Catalyzed Ring Closure
As described in US Patent 5,654,444 , cyclization of β-formylcrotonates offers a direct route:
- Ester Synthesis : Condensing octyl methyl ketone with diethyl oxalate to form ethyl β-formyloctylcrotonate.
- Cyclization : Heating the crotonate in 3–10% HCl under reflux to induce lactonization, yielding 4-hydroxy-3-octyl-2(5H)-furanone.
Challenges:
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
2(5H)Furanone, 4-hydroxy-3-octyl- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, morpholine, piperidine hydrochlorides, and various catalysts such as carbon-supported noble metals .
Major Products Formed
The major products formed from these reactions include formic acid, maleic acid, phosgene, and various substituted hydrofuranones .
Scientific Research Applications
2(5H)Furanone, 4-hydroxy-3-octyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds.
Biology: The compound has been studied for its potential antibacterial, antifungal, and antitumor activities.
Industry: It is used in the synthesis of flavor compounds and as a precursor for the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 2(5H)Furanone, 4-hydroxy-3-octyl- involves its electrophilic carbon attached to the hydroxyl group, which enables its participation in various chemical reactions . The compound can inhibit quorum sensing in bacteria, thereby reducing their virulence and biofilm formation . This makes it a potential candidate for the development of new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-hydroxy-3-octyl-2(5H)-furanone with structurally related furanones, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: Halogenation (e.g., bromine or iodine at C4/C5) enhances cytotoxicity and QS inhibition but may reduce solubility . Alkyl Chain Length: Longer chains (e.g., octyl vs. However, excessive chain length (e.g., >C8) may hinder solubility .
Synthetic Accessibility :
- Shorter alkyl chains (e.g., methyl, butyl) are synthesized via halolactonization or Michael addition-elimination reactions .
- Longer chains (e.g., octyl) likely require specialized alkylation methods, such as nucleophilic substitution with octyl halides under basic conditions .
Biological Activities: Hydroxyl groups at C4/C5 are critical for hydrogen-bond-mediated interactions, such as binding to bacterial QS receptors (e.g., LuxR-type proteins) .
Q & A
Q. Table 1: Substituent Impact on Bioactivity
Analytical Challenges: Why do GC retention times vary for 2(5H)-furanone derivatives?
Data Contradiction Analysis:
- Column Polarity : Nonpolar columns (HP-5MS) yield shorter retention (~8.2 min) for 4-hydroxy derivatives vs. polar columns (DB-Wax: ~14.5 min) due to hydrogen bonding .
- Temperature Ramping : Isothermal GC (150°C) may co-elute furanones with similar volatility. Gradient ramping (50°C → 250°C at 10°C/min) improves resolution .
Advanced: What strategies enable stereoselective synthesis of 4-hydroxy-3-octyl-2(5H)-furanone?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
